n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Overview
Description
This compound, also known as Norselegiline, is a member of amphetamines . It has the molecular formula C12H15N and a molecular weight of 173.25 g/mol . It’s not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
Propargylamines, a class of compounds to which this compound belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .Molecular Structure Analysis
The IUPAC name of this compound is (2R)-1-phenyl-N-prop-2-ynylpropan-2-amine . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
Based on the literature review, very few articles have been published on this compound . More research is needed to fully understand its chemical reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.25 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Novel Psychoactive Substance Analysis
A study by Chapman (2017) discusses the NMR spectra of novel psychoactive substances (NPS), including derivatives related to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine. This research is significant for forensic and harm-reduction organizations in identifying and analyzing these compounds (Chapman, 2017).
LDL Receptor Upregulation
Research by Ito et al. (2002) developed a method for preparing N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, a compound related to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, as an upregulator of the LDL receptor. This has implications in cholesterol management and cardiovascular health (Ito et al., 2002).
Isotope Effects in Enzymatic N-Demethylation
Abdel-Monem (1975) studied the N-demethylation of tertiary amines, including compounds structurally similar to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine. This research provides insights into the metabolic pathways and enzymatic interactions of such compounds (Abdel-Monem, 1975).
Asymmetric Synthesis for HPV Treatment
A study by Boggs et al. (2007) describes the asymmetric synthesis of a compound related to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine for treating human papillomavirus infections. This illustrates the pharmaceutical potential of such compounds in antiviral therapies (Boggs et al., 2007).
Catalytic Activity in Organic Synthesis
Barluenga et al. (1983) investigated the oxidative aminomercuriation of prop-2-ynyl alcohols, highlighting the role of related amines in organic synthesis and potential applications in developing new synthetic methods (Barluenga et al., 1983).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
Research by Bautista-Aguilera et al. (2014) identified a compound structurally related to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine as a new dual inhibitor for cholinesterase and monoamine oxidase, indicating its potential use in treating neurological disorders (Bautista-Aguilera et al., 2014).
properties
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315731 | |
Record name | Desmethylselegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine | |
CAS RN |
56862-28-3 | |
Record name | Desmethylselegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56862-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylselegiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056862283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylselegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLSELEGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F44WR1I53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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